N-Propyl-2-pyrrolidinecarboxamide hydrochloride
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Overview
Description
N-Propyl-2-pyrrolidinecarboxamide hydrochloride: is a chemical compound with the molecular formula C8H16ClNO. It is known for its unique structure, which includes a pyrrolidine ring and a propyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 2-pyrrolidinecarboxylic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Propyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-Propyl-2-pyrrolidinecarboxylic acid.
Reduction: Formation of N-Propyl-2-pyrrolidinecarboxamide.
Substitution: Formation of various N-substituted pyrrolidinecarboxamides.
Scientific Research Applications
N-Propyl-2-pyrrolidinecarboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Propyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-Methyl-2-pyrrolidinecarboxamide hydrochloride
- N-Ethyl-2-pyrrolidinecarboxamide hydrochloride
- N-Butyl-2-pyrrolidinecarboxamide hydrochloride
Comparison: N-Propyl-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl counterparts. These differences can affect the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-propylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-5-10-8(11)7-4-3-6-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSWZDLSMQNNDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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